molecular formula C16H16ClNO4S B2687193 3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid CAS No. 794584-36-4

3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid

Cat. No.: B2687193
CAS No.: 794584-36-4
M. Wt: 353.82
InChI Key: IKPUNQUHOKQUQZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid typically involves the following steps:

Chemical Reactions Analysis

3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

3-(N-benzyl2-chlorobenzenesulfonamido)propanoic acid can be compared with other sulfonamide derivatives, such as:

    N-benzyl-N-(2-chlorobenzenesulfonyl)glycine: Similar structure but with a glycine moiety instead of beta-alanine.

    N-benzyl-N-(2-chlorobenzenesulfonyl)valine: Contains a valine moiety, leading to different biological activities.

    N-benzyl-N-(2-chlorobenzenesulfonyl)leucine: Another similar compound with a leucine moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-[benzyl-(2-chlorophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c17-14-8-4-5-9-15(14)23(21,22)18(11-10-16(19)20)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKPUNQUHOKQUQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCC(=O)O)S(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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